molecular formula C5H8N2O B14856281 N,4-Dimethyloxazol-2-amine

N,4-Dimethyloxazol-2-amine

Cat. No.: B14856281
M. Wt: 112.13 g/mol
InChI Key: FPXULDNVCXUSHC-UHFFFAOYSA-N
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Description

N,4-Dimethyloxazol-2-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with ethyl chloroformate, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyloxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,4-Dimethyloxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,4-Dimethyloxazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

    N,4-Diphenylthiazol-2-amine: This compound has similar structural features but contains a thiazole ring instead of an oxazole ring.

    N,4-Dimethylpyrimidin-2-amine: This compound has a pyrimidine ring and exhibits different chemical properties and biological activities.

Uniqueness

N,4-Dimethyloxazol-2-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,4-dimethyl-1,3-oxazol-2-amine

InChI

InChI=1S/C5H8N2O/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7)

InChI Key

FPXULDNVCXUSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)NC

Origin of Product

United States

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